Mal-amido-PEG3-alcohol
Description
Significance of Poly(ethylene glycol) (PEG) in Bioconjugation and Material Science Research
Poly(ethylene glycol) is a synthetic, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. chempep.comresearchgate.netmdpi.com Its introduction into biomedical applications in the 1970s marked a significant advancement, initially used to extend the circulation time and reduce the immunogenicity of proteins. chempep.com The process of covalently attaching PEG chains to molecules, known as PEGylation, has since become a cornerstone of drug delivery and biomaterial design. researchgate.netfrontiersin.org
Steric Hindrance and Non-specific Interaction Reduction in Biological Systems
The flexible and dynamic nature of PEG chains creates a "hydrophilic shield" or a "conformational cloud" around the conjugated molecule. mdpi.comnih.gov This steric hindrance effectively masks the molecule from its biological environment, reducing non-specific interactions with proteins and cells. mdpi.com This "stealth" property is crucial for preventing opsonization—the process where plasma proteins coat foreign substances, marking them for clearance by the immune system. mdpi.com By minimizing these interactions, PEGylation can significantly prolong the circulation time of therapeutic agents in the bloodstream. chempep.com
Conformation and Flexibility Considerations of PEG Chains
The conformation of PEG chains on a surface or molecule can be described as either a "mushroom" or "brush" regime, depending on the grafting density. researchgate.net At low densities, the chains are more spread out and adopt a mushroom-like shape, while at high densities, they are forced to extend outwards, forming a brush-like layer. researchgate.net The high flexibility of the C-O bonds within the PEG backbone allows for a large number of conformations, which is thermodynamically favorable and contributes to its steric shielding effect. chempep.comekb.egresearchgate.net This conformational freedom also makes interactions with other molecules thermodynamically unfavorable, further reducing non-specific binding. nih.gov
Overview of Heterobifunctional Linkers in Academic Disciplines
While simple PEG chains offer significant advantages, the need for more complex molecular architectures has driven the development of heterobifunctional linkers. These linkers possess two different reactive functional groups at their termini, enabling the sequential and controlled conjugation of two different molecules. thermofisher.com
Advantages of Bifunctional Design for Orthogonal Reactivity
The primary advantage of a heterobifunctional design lies in its capacity for orthogonal reactivity. This means that each of the two reactive ends can participate in a specific chemical reaction without interfering with the other. nih.govacs.orgrsc.org This allows for a high degree of control and precision in constructing well-defined bioconjugates. For example, one end of the linker can be attached to a protein, while the other end is subsequently reacted with a small molecule drug or a fluorescent probe. nih.govacs.org
Role of Maleimide-Poly(ethylene glycol)-Alcohol (Mal-amido-PEG3-alcohol) as a Versatile Reagent
A prime example of a heterobifunctional linker is this compound. medchemexpress.commedchemexpress.eubroadpharm.comdcchemicals.comcreative-biolabs.combldpharm.com This molecule incorporates a maleimide (B117702) group, a short three-unit PEG chain, and a terminal alcohol group. The maleimide group is highly reactive towards thiol (sulfhydryl) groups, which are found in the amino acid cysteine, allowing for specific attachment to proteins and peptides. broadpharm.comprecisepeg.com The reaction between a maleimide and a thiol is chemoselective within a pH range of 6.5 to 7.5, forming a stable thioether bond. precisepeg.com
The alcohol (hydroxyl) group on the other end of the linker provides a versatile handle for further chemical modifications. broadpharm.combroadpharm.com It can be derivatized or replaced with other reactive functional groups to enable conjugation to a second molecule of interest. The integrated PEG3 spacer not only enhances the aqueous solubility of the linker and the resulting conjugate but also provides a defined distance between the two conjugated entities, which can be critical for maintaining their biological activity. broadpharm.com This combination of features makes this compound a valuable tool in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.commedchemexpress.eudcchemicals.com
Structural Components and Their Individual Chemical Functions
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C10H15NO5 | creative-biolabs.combroadpharm.com |
| Molecular Weight | 229.2 g/mol | creative-biolabs.combroadpharm.com |
| CAS Number | 146551-23-7 | creative-biolabs.combroadpharm.com |
| Purity | 95-98% | creative-biolabs.combroadpharm.com |
| Solubility | Water, DMSO, DCM, DMF | broadpharm.com |
| Appearance | Data not available in sources |
| Storage | -20°C | creative-biolabs.combroadpharm.com |
Maleimide Group: The maleimide functional group is a cornerstone of bioconjugation chemistry. nih.gov It exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins. wikipedia.orgcd-bioparticles.com The reaction, a Michael addition, proceeds rapidly under mild physiological conditions (pH 6.5-7.5) to form a stable covalent thioether bond. axispharm.comprecisepeg.com This specificity allows for the precise, site-selective modification of proteins and peptides. axispharm.comprecisepeg.com
Amide Linkage: An amide bond connects the maleimide moiety to the PEG spacer. This linkage is generally stable and is a common structural feature in many biologically relevant molecules and synthetic linkers.
Poly(ethylene glycol) (PEG) Spacer: The core of the linker is a short, monodisperse chain of three ethylene glycol units (PEG3). This PEG spacer is hydrophilic, which increases the water solubility of the entire molecule and any conjugate it is part of. broadpharm.com The flexibility of the C-O bonds in the PEG chain provides conformational adaptability. chempep.com
Alcohol Group: The terminal primary hydroxyl (-OH) group is a versatile functional group in organic synthesis. pharmacy180.comsolubilityofthings.com It serves as a reactive handle for further chemical modifications. broadpharm.com Alcohols can be oxidized to form aldehydes or carboxylic acids, or they can be converted into other functional groups, such as alkyl halides or esters, through substitution or esterification reactions. solubilityofthings.combritannica.com This allows for the attachment of a second molecule of interest, completing the bridge established by the linker. britannica.com
General Applicability in Advanced Synthetic Strategies
The distinct functionalities at either end of the this compound molecule make it a valuable tool in advanced synthetic strategies, particularly in the construction of complex bioconjugates. broadpharm.com Its primary application is as a linker to covalently connect two different molecular entities, such as a protein and a small molecule drug.
One of the most significant applications is in the development of Antibody-Drug Conjugates (ADCs) . fujifilm.com ADCs are targeted cancer therapeutics composed of a monoclonal antibody, a potent cytotoxic drug, and a linker molecule that joins them. wikipedia.orgfujifilm.com The maleimide group of a linker like this compound can be used to attach the linker to cysteine residues on the antibody. wikipedia.orgaxispharm.com The terminal alcohol group can then be modified to connect to the cytotoxic payload, creating a stable, targeted drug delivery system. britannica.com The PEG component in the linker can enhance the solubility and stability of the resulting ADC. broadpharm.com
Another key area of application is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com this compound is explicitly identified as a PEG-based PROTAC linker. medchemexpress.commedchemexpress.eumedchemexpress.comdcchemicals.com In this context, one end of the linker is attached to a ligand that binds the target protein, while the other end is connected to a ligand for an E3 ligase, effectively bridging the two proteins to induce targeted protein degradation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20N2O6 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C13H20N2O6/c16-6-8-21-10-9-20-7-4-14-11(17)3-5-15-12(18)1-2-13(15)19/h1-2,16H,3-10H2,(H,14,17) |
InChI Key |
FSZYAZFIBYJBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCO |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Maleimide Poly Ethylene Glycol Alcohol Analogues
Precursor Synthesis and Intermediate Functionalization
The foundation for synthesizing Mal-amido-PEG3-alcohol and its analogues lies in the preparation of well-defined precursors. This stage involves the synthesis of PEG chains of a specific length and the subsequent introduction of protected functional groups that can be selectively revealed for further reaction.
The properties of a PEG linker, including its solubility and the spatial separation it provides between conjugated molecules, are dictated by the length of the PEG chain. For applications requiring precise spacing, monodisperse or "discrete" PEGs (dPEGs) are necessary, as opposed to polydisperse polymers.
Several strategies exist for synthesizing short-chain PEG alcohols with a defined number of repeating ethylene (B1197577) glycol units:
Anionic Ring-Opening Polymerization: The polymerization of ethylene oxide can be initiated by an alcohol in the presence of a base. nih.gov By controlling the stoichiometry of the initiator to the monomer, the average chain length can be managed. However, this method typically produces a distribution of molecular weights.
Stepwise Williamson Ether Synthesis: A more precise method for building discrete PEG chains involves the sequential addition of ethylene glycol units. This can be performed using a solid-phase synthesis approach, which avoids the need for multiple, complex purification steps via column chromatography. nih.gov In this strategy, a PEG monomer, functionalized with a tosyl group at one end and a protecting group (like dimethoxytrityl) at the other, is coupled to a resin-bound alcohol. nih.gov The cycle of deprotection and coupling allows for the controlled, stepwise elongation of the PEG chain. nih.gov
Derivatization of Pre-formed Oligomers: Commercially available, short, discrete PEG diols, such as triethylene glycol (the basis for PEG3), can be functionalized to create heterobifunctional derivatives for subsequent reactions. google.com
The choice of method depends on the required scale and purity. For high-purity applications like pharmaceutical linkers, stepwise synthesis provides the greatest control over the final product's structure. nih.govjenkemusa.com
With a PEG alcohol of the desired length in hand, the next phase is the introduction of the terminal functional groups. A common and effective strategy involves the use of a protected amine, which can be deprotected and subsequently converted into the maleimide (B117702) group.
To ensure selective reaction at the hydroxyl terminus or to introduce the amine group without side reactions, a protecting group strategy is employed. The tert-butyloxycarbonyl (Boc) group is widely used for amine protection due to its stability under various conditions and its facile removal under mild acidic conditions. vectorlabs.comaxispharm.com
The key precursor for this compound is N-Boc-amino-PEG3-alcohol (tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate). biochempeg.combroadpharm.comcaymanchem.com This molecule contains the desired three-unit PEG chain, a terminal hydroxyl group available for further modification, and a stable, Boc-protected amine at the other end. biochempeg.com
The deprotection of the Boc group is typically the first step in converting the precursor to the final product. This is accomplished by treating the compound with a strong acid, most commonly trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (B109758) (DCM). jk-sci.com The reaction proceeds via protonation of the protected amine, leading to the cleavage of the Boc group into a stable t-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free primary amine, Amino-PEG3-alcohol . jk-sci.com
| Reaction Step | Reagents and Conditions | Product | Notes |
| Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature | Amino-PEG3-alcohol | The reaction produces isobutylene (B52900) and CO2 as byproducts. jk-sci.comacsgcipr.org |
The conversion of the newly formed primary amine into the maleimide group is a well-established two-step process. google.com
Maleamic Acid Formation: The Amino-PEG3-alcohol intermediate is reacted with maleic anhydride (B1165640). google.comnih.gov The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of a stable N-substituted maleamic acid intermediate. google.comresearchgate.net This reaction is generally high-yielding and occurs under mild conditions. google.com
Cyclodehydration: The maleamic acid intermediate is then cyclized to form the maleimide ring. This is a dehydration reaction that can be achieved through several methods. A common laboratory and industrial method involves heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate (B1210297) or a metal salt to improve yield and reaction time. google.comelectronicsandbooks.com Thermal cyclization without chemical agents is also possible at elevated temperatures. google.com This step results in the formation of the final maleimide-amido linkage.
| Reaction Step | Starting Materials | Key Reagents/Conditions | Intermediate/Product |
| Acylation | Amino-PEG3-alcohol, Maleic Anhydride | Dioxane or similar aprotic solvent, 70°C | (Maleamic acid)-PEG3-alcohol |
| Cyclization | (Maleamic acid)-PEG3-alcohol | Acetic Anhydride (Ac₂O), Sodium Acetate (NaOAc), 80°C | This compound |
Introduction of Amine and Maleimide Moieties
Advanced Synthetic Pathways for this compound and Related Structures
The synthesis of this compound is a linear, multi-step process that requires careful control over reaction conditions to ensure high purity and yield of the final heterobifunctional product.
Deprotection: The synthesis begins with the commercially available precursor, N-Boc-amino-PEG3-alcohol. The Boc protecting group is removed using trifluoroacetic acid in dichloromethane, yielding the free amine, Amino-PEG3-alcohol, after workup. jk-sci.com
Amidation: The resulting Amino-PEG3-alcohol is then reacted directly with maleic anhydride in a suitable solvent. This nucleophilic addition reaction opens the anhydride ring to form the corresponding maleamic acid derivative, (Maleamic acid)-PEG3-alcohol. researchgate.net
Cyclization (Imidization): The final step involves the ring-closing dehydration of the maleamic acid intermediate. Heating this intermediate with acetic anhydride and a catalytic amount of sodium acetate effects the cyclization, forming the stable five-membered maleimide ring and yielding the target compound, this compound. google.com
This sequence ensures that the hydroxyl group remains unaffected throughout the synthesis while the amine is selectively converted to the reactive maleimide moiety. The final product is a versatile linker ready for conjugation, for instance, through the reaction of its maleimide group with a thiol on a protein or its hydroxyl group with a carboxylic acid on a small molecule. researchgate.net
Targeted Functionalization of the Terminal Hydroxyl Group
The terminal hydroxyl (-OH) group of this compound serves as a versatile chemical handle for further derivatization. cd-bioparticles.net This functionality allows for the introduction of a wide array of other chemical moieties, significantly expanding the utility of the maleimide-PEG scaffold in bioconjugation and materials science. Strategic modification of this hydroxyl group enables the synthesis of heterobifunctional linkers with precisely defined reactivity at each terminus. mdpi.com
Etherification Reactions
Etherification of the terminal hydroxyl group on a PEG linker like this compound is a common strategy to introduce a stable, non-reactive terminus or to attach other functional molecules through an ether linkage. Standard synthetic methods, such as the Williamson ether synthesis, can be adapted for this purpose. In this reaction, the terminal alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate subsequently reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether.
The general reaction is as follows:
Step 1 (Activation): Mal-amido-PEG3-OH + Base → Mal-amido-PEG3-O⁻Na⁺
Step 2 (Displacement): Mal-amido-PEG3-O⁻Na⁺ + R-X → Mal-amido-PEG3-O-R + NaX
This method allows for the capping of the hydroxyl group, for instance, to create a methoxy-terminated PEG (mPEG) derivative, which can prevent unwanted cross-linking or aggregation. The choice of the alkyl halide (R-X) dictates the nature of the terminal group, providing a modular approach to synthesizing a variety of functionalized PEG linkers.
Oxidation to Aldehydes or Carboxylic Acids
The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglibretexts.org These transformations introduce new reactive functionalities for subsequent conjugation chemistries.
Oxidation to Aldehydes: A controlled, one-step oxidation is required to convert the primary alcohol to an aldehyde without further oxidation to the carboxylic acid. Milder oxidizing agents are typically employed for this purpose. libretexts.org Reagents such as Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, producing Mal-amido-PEG3-aldehyde. libretexts.orglibretexts.org The resulting aldehyde is a valuable functional group for reacting with hydrazides, hydroxylamines, or primary amines (via reductive amination).
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly into a carboxylic acid. libretexts.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or pyridinium dichromate (PDC) in DMF. chemeurope.com The resulting Mal-amido-PEG3-acid introduces a carboxyl group that can be activated for coupling with amines. This is a crucial intermediate step for creating activated esters. libretexts.orgchemeurope.com
| Oxidizing Agent | Typical Product | Conditions | Notes |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Aldehyde | Anhydrous CH₂Cl₂ | Mild reagent; stops at the aldehyde stage. libretexts.orglibretexts.org |
| Dess-Martin Periodinane (DMP) | Aldehyde | CH₂Cl₂ | Offers high yields and mild, non-acidic conditions. libretexts.org |
| Potassium permanganate (KMnO₄) | Carboxylic Acid | Aqueous alkaline solution | Strong oxidant; will also react with alkenes. chemeurope.com |
| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Acetone | Strongly acidic and potent oxidizing conditions. chemeurope.com |
Conversion to Activated Esters (e.g., NHS esters) for Amine Coupling
To make the terminal carboxyl group reactive towards primary amines, it is often converted into an activated ester, most commonly an N-hydroxysuccinimide (NHS) ester. interchim.frwindows.net This transformation is a two-step process starting from the this compound.
Oxidation: The terminal hydroxyl group is first oxidized to a carboxylic acid (Mal-amido-PEG3-acid) using a strong oxidizing agent as described previously.
Esterification: The resulting carboxylic acid is then reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction forms the Mal-amido-PEG3-NHS ester. researchgate.net
The NHS ester is a highly efficient acylating agent that reacts readily with primary amines at physiological to slightly basic pH (7-9) to form stable amide bonds. windows.netnanocs.net This reactivity makes Maleimide-PEG-NHS esters powerful heterobifunctional crosslinkers for conjugating thiol-containing molecules (via the maleimide group) to amine-containing molecules (via the NHS ester). windows.net
Scalability and Purity Considerations in Research Synthesis
The transition from bench-scale synthesis to larger-scale production for research purposes requires consideration of reaction efficiency, scalability, and product purity. Methodologies that are efficient and environmentally benign are increasingly favored, alongside robust purification techniques to ensure high-grade material.
Mechanochemical Procedures for Solvent-Free Derivatization
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), presents a scalable and sustainable alternative to traditional solvent-based synthesis. nih.gov This approach has been successfully applied to the functionalization of polyethylene (B3416737) glycol (PEG) derivatives. nih.govnih.gov
In a typical mechanochemical procedure, solid reactants are combined in a ball mill, and the mechanical energy generated during milling initiates the chemical reaction. nih.gov This solvent-free method offers several advantages:
Efficiency: Reactions can be significantly faster, often reaching completion in minutes compared to hours in solution. nih.gov
Reduced Waste: Eliminating bulk solvents reduces chemical waste, making the process "greener." nih.gov
Improved Selectivity: Solvent-free conditions can sometimes prevent side reactions, such as the chain oligomerization that can occur in solvent-based PEG modifications. nih.gov
These procedures enable the rapid and efficient synthesis of various PEG derivatives with functionalities like carboxylic acids or amines, demonstrating the versatility of this method for creating analogues of this compound. nih.gov
Purification Techniques for Academic Research Grades
Achieving high purity is critical for the application of this compound and its derivatives, as unreacted reagents or by-products can interfere with subsequent conjugation reactions. A variety of purification techniques are employed, often in combination, to isolate the desired product. researchgate.net
Dialysis/Ultrafiltration: These membrane-based techniques are effective for removing small molecule impurities (e.g., salts, unreacted coupling agents) from larger PEGylated products. researchgate.net The choice of membrane with an appropriate molecular weight cutoff (MWCO) is crucial for efficient separation.
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is highly effective for separating the desired PEG derivative from unreacted starting PEG materials of a different size or from smaller impurities. It is one of the primary methods for purifying PEGylated proteins and conjugates.
Ion Exchange Chromatography (IEC): This technique separates molecules based on their net charge. It is useful for purifying PEG derivatives that have been functionalized with charged groups, such as carboxylic acids or amines, separating them from neutral starting materials.
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in hydrophobicity. While less common for simple PEG linkers, it can be a valuable tool for purifying more complex PEGylated biomolecules.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a preparative format, offers high-resolution separation and is often used as a final polishing step to achieve very high purity. google.com Reverse-phase HPLC (RP-HPLC) is commonly used to separate PEG derivatives based on subtle differences in polarity.
| Technique | Separation Principle | Primary Use Case | Advantages | Limitations |
|---|---|---|---|---|
| Dialysis/Ultrafiltration | Molecular Size (MWCO) | Removing small molecule impurities, buffer exchange. researchgate.net | Cost-effective, simple, good for bulk desalting. | Cannot separate molecules of similar size. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Separating PEGylated conjugates from unreacted PEG/protein. | Mild conditions, preserves biomolecule activity. | Resolution can be limited for species of similar size. |
| Ion Exchange Chromatography (IEC) | Net Charge | Separating charged derivatives from neutral species. | High capacity and resolution. | Requires charged functional groups on the target molecule. |
| High-Performance Liquid Chromatography (HPLC) | Various (e.g., Polarity) | High-purity final purification, analytical characterization. google.com | Excellent resolution and sensitivity. google.com | Lower capacity, requires more complex equipment. |
Chemical Reactivity and Mechanistic Studies of Mal Amido Peg3 Alcohol
Maleimide (B117702) Group Reactivity: Thiol-Maleimide Michael Addition
The maleimide moiety of Mal-amido-PEG3-alcohol is a highly efficient Michael acceptor, readily undergoing a covalent reaction with sulfhydryl (thiol) groups. This reaction, a thiol-maleimide Michael addition, results in the formation of a stable thioether linkage. This specific and rapid reaction is a cornerstone of bioconjugation strategies, often employed for the site-specific modification of cysteine residues in proteins and peptides. purepeg.comnih.gov
The reaction between the maleimide group of this compound and a thiol is highly dependent on the pH of the aqueous medium. The reactive species is the thiolate anion (RS-), and therefore, the reaction rate increases with higher pH as the equilibrium shifts towards the deprotonation of the thiol group. For optimal selectivity and reaction rate, a pH range of 6.5 to 7.5 is generally recommended. vectorlabs.com Within this range, the reaction is rapid, often reaching completion within minutes to hours, depending on the concentration of the reactants. purepeg.com For instance, studies on similar PEG-maleimide derivatives have shown that conjugation with cysteine-containing peptides can reach over 65% completion within the first 5 minutes of reaction at pH 7.0. uu.nl
At a pH below 6.0, the concentration of the nucleophilic thiolate is significantly reduced, leading to a slower reaction rate. Conversely, at a pH above 8.0, the maleimide group becomes more susceptible to hydrolysis, which opens the maleimide ring to form a maleamic acid derivative that is unreactive towards thiols. uu.nl This hydrolysis reaction competes with the desired thiol addition. Additionally, at higher pH values, the selectivity for thiols over other nucleophiles, such as amines, decreases. vectorlabs.com
Table 1: pH Influence on Thiol-Maleimide Reaction
| pH Range | Predominant Thiol Species | Reaction Rate with Maleimide | Competing Reactions |
|---|---|---|---|
| < 6.5 | RSH (protonated) | Slow | Minimal |
| 6.5 - 7.5 | RSH ⇌ RS- | Fast and Selective | Minimal |
| > 7.5 | RS- (thiolate) | Very Fast | Increased hydrolysis of maleimide, reaction with amines |
This table provides a generalized overview of the pH effects on the thiol-maleimide reaction.
A key advantage of the maleimide group in this compound is its high selectivity for thiol groups, especially within the optimal pH range of 6.5-7.5. purepeg.com At a neutral pH of 7.0, the rate of reaction of maleimides with thiols is approximately 1,000 times faster than with amines. vectorlabs.com This high degree of selectivity allows for the specific targeting of cysteine residues in proteins, even in the presence of numerous lysine (B10760008) residues with their primary amine side chains.
However, this selectivity is not absolute and is pH-dependent. As the pH increases above 7.5, the deprotonation of primary amines (like the ε-amino group of lysine) increases their nucleophilicity, leading to competitive Michael addition to the maleimide double bond. vectorlabs.com Therefore, for applications requiring high specificity, maintaining the pH within the recommended range is crucial. The steric bulk of the amido-PEG3 group may also contribute to the selectivity, potentially hindering the approach of larger nucleophiles.
The thioether bond formed from the reaction of this compound with a thiol is generally considered stable under a wide range of physiological conditions. purepeg.com However, the initial product, a succinimide (B58015) thioether, can undergo competing reactions that affect its long-term stability. The succinimide ring of the adduct is susceptible to hydrolysis, particularly at higher pH, which leads to a ring-opened succinamic acid thioether. prolynxinc.com This ring-opened product is very stable and is resistant to the reverse reaction. creativepegworks.com
Another factor influencing stability is the potential for the thioether linkage to undergo a retro-Michael reaction, which is discussed in the following section. The stability of the conjugate can be enhanced by promoting the hydrolysis of the succinimide ring after the initial conjugation, thereby locking in the thioether bond. prolynxinc.com
While often considered a stable linkage, the thiol-maleimide adduct can undergo a retro-Michael reaction, particularly in the presence of other thiols. nih.gov This process is a β-elimination reaction that regenerates the maleimide and the free thiol. The released maleimide can then react with another available thiol, leading to a thiol exchange. This phenomenon can be a concern in biological systems where high concentrations of endogenous thiols, such as glutathione, are present. nih.gov
The rate of the retro-Michael reaction is influenced by the nature of the substituents on the maleimide nitrogen and the thiol. Studies on various N-substituted maleimides have shown that the stability of the thioether adduct can be tuned. udel.edu For PEGylated maleimides, the thioether linkage can slowly dissociate under biological conditions. creativepegworks.com The rate of this reversal is generally slow, but it can be significant over extended periods. The conversion of the initial succinimide thioether adduct to the more stable ring-opened form can mitigate the issue of reversibility. nih.gov
Table 2: Factors Influencing the Stability of the Maleimide-Thiol Adduct
| Factor | Influence on Stability |
|---|---|
| pH | Higher pH can increase the rate of succinimide ring hydrolysis, leading to a more stable, ring-opened product. |
| Presence of other thiols | Can promote retro-Michael reaction and thiol exchange. |
| Temperature | Higher temperatures can accelerate both hydrolysis and retro-Michael reactions. |
| Substituents on Maleimide Nitrogen | Electron-withdrawing groups can increase the rate of hydrolysis of the succinimide ring, leading to a more stable final product. prolynxinc.com |
This table summarizes key factors that affect the stability of the thioether linkage formed from a thiol-maleimide reaction.
Alcohol Group Reactivity and Orthogonal Functionalization
The terminal hydroxyl (-OH) group of the PEG3 chain in this compound provides a secondary site for chemical modification. This alcohol functionality allows for orthogonal functionalization, meaning it can be reacted independently of the maleimide group under different reaction conditions. This enables the synthesis of more complex, multifunctional conjugates.
The primary alcohol group of this compound can readily undergo esterification with carboxylic acids to form an ester linkage. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating. chemguide.co.uk The Fischer esterification is a classic example of this type of reaction, where the alcohol and carboxylic acid are refluxed in the presence of an acid catalyst. organic-chemistry.org To drive the equilibrium towards the formation of the ester, it is common to use an excess of either the alcohol or the carboxylic acid, or to remove the water that is formed as a byproduct. athabascau.ca
Due to the mild reactivity of the primary alcohol, harsher conditions involving the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, can also be employed for esterification, often at room temperature. chemguide.co.uk The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate the esterification under milder conditions. The choice of method depends on the sensitivity of the other functional groups present in the molecule to be conjugated.
Formation of Urethane (B1682113) and Carbonate Linkages
The terminal hydroxyl group of this compound is a key site for chemical modification, enabling the formation of both urethane and carbonate linkages. These reactions are fundamental in polymer chemistry and bioconjugation for creating stable covalent bonds.
Urethane Linkage Formation: The reaction of the primary alcohol of this compound with an isocyanate group (-NCO) leads to the formation of a urethane linkage. This reaction is a nucleophilic addition of the alcohol's oxygen atom to the electrophilic carbon of the isocyanate. The general mechanism proceeds as follows:
The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the carbon atom of the isocyanate.
This is followed by a proton transfer from the alcohol to the nitrogen atom of the isocyanate, resulting in the stable urethane bond.
This reaction is widely utilized in the synthesis of polyurethanes when di- or polyisocyanates are reacted with polyols. In the context of this compound, this reaction can be used to conjugate it to molecules containing an isocyanate group.
Carbonate Linkage Formation: Carbonate linkages can be formed from the hydroxyl group of this compound through reactions with phosgene (B1210022) or its derivatives, such as chloroformates. The reaction with a chloroformate involves the nucleophilic attack of the alcohol on the carbonyl carbon of the chloroformate, with the subsequent elimination of a chloride ion. This results in the formation of a stable carbonate ester. This method provides a versatile route for linking this compound to other molecules or for creating more complex chemical structures.
Polymerization Initiation via Hydroxyl Functionality
The terminal hydroxyl group of this compound can act as an initiator for ring-opening polymerization (ROP) of various cyclic monomers, such as lactones (e.g., ε-caprolactone) and lactides. This process allows for the synthesis of well-defined block copolymers where a polyester (B1180765) chain is grown from the alcohol end of the this compound molecule.
The initiation of ROP typically involves the following steps:
Activation: In the presence of a suitable catalyst (often a metal alkoxide), the hydroxyl group of this compound is activated.
Nucleophilic Attack: The activated alcohol then acts as a nucleophile, attacking the carbonyl carbon of the cyclic monomer.
Ring Opening and Propagation: This attack leads to the opening of the cyclic monomer and the formation of a new ester bond, with the generation of a new terminal hydroxyl group that can then attack another monomer molecule, propagating the polymer chain.
This method is particularly useful for creating biocompatible and biodegradable polymers with a terminal maleimide group, which can then be used for subsequent conjugation to thiol-containing molecules. The length of the resulting polymer chain can be controlled by the molar ratio of the monomer to the initiator (this compound).
Intramolecular Interactions and Conformational Dynamics
Influence of PEG Spacer Length on Reactivity and Accessibility
A shorter PEG spacer, such as the tri-ethylene glycol unit in this compound, offers a balance between providing sufficient water solubility and maintaining a relatively compact structure. However, the accessibility of the maleimide group for conjugation to bulky molecules, such as proteins, can sometimes be hindered by the proximity to the conjugated molecule. In some instances, a longer PEG spacer may be necessary to extend the maleimide group further away, reducing steric hindrance and improving conjugation efficiency.
The flexibility of the PEG chain allows the maleimide group to have a certain degree of rotational freedom, which can facilitate its proper orientation for reaction with a thiol group. The hydrophilic nature of the PEG spacer also helps to prevent non-specific interactions and aggregation, which can be a concern with more hydrophobic linkers.
Computational Modeling of Linker Conformation and Reactivity
Computational modeling techniques, such as molecular dynamics (MD) simulations and density functional theory (DFT), are powerful tools for investigating the conformational landscape and reactivity of molecules like this compound. While specific computational studies on this exact molecule are not widely published, general findings from simulations of similar short-chain PEG linkers and maleimide-containing compounds provide valuable insights.
Conformational Analysis: MD simulations can be used to explore the different conformations that the this compound linker can adopt in solution. These simulations can reveal the flexibility of the PEG chain, the accessible orientations of the terminal maleimide and hydroxyl groups, and the potential for intramolecular interactions, such as hydrogen bonding. The results of such simulations can help to understand how the linker's conformation influences the accessibility of its reactive ends.
Reactivity Studies: DFT calculations can be employed to study the electronic structure and reactivity of the maleimide group. These calculations can provide information on the electrophilicity of the maleimide double bond, which is crucial for its reaction with thiols. By modeling the reaction pathway, DFT can help to elucidate the mechanism of the maleimide-thiol addition and predict the reaction kinetics. Such computational studies can aid in the rational design of linkers with optimized reactivity for specific applications.
Applications in Advanced Bioconjugation and Biofunctionalization Research
Protein and Peptide Conjugation
The specific functionalities of Mal-amido-PEG3-alcohol make it particularly well-suited for the modification of proteins and peptides. The maleimide (B117702) group offers a highly selective reaction with thiol groups, while the alcohol moiety provides a point for further chemical derivatization.
The maleimide group present in this compound is highly reactive towards the sulfhydryl (thiol) group of cysteine residues within proteins and peptides. biochempeg.combroadpharm.com This reaction, a Michael addition, forms a stable thioether bond, providing a robust and covalent linkage. nih.gov This site-selective modification is of paramount importance as cysteine is a relatively rare amino acid, allowing for a greater degree of control over the conjugation site compared to more abundant residues like lysine (B10760008). mdpi.com The reaction between the maleimide and thiol is efficient and proceeds under mild pH conditions, typically between 6.5 and 7.5, which is crucial for maintaining the structural integrity and biological activity of the protein or peptide. precisepeg.com
The specificity of the maleimide-thiol reaction is a key advantage in creating well-defined bioconjugates. explorationpub.com By targeting either naturally occurring or genetically engineered cysteine residues, researchers can achieve a high degree of homogeneity in the final product. mdpi.com This is in contrast to less selective methods that can result in a heterogeneous mixture of conjugates with varying sites of attachment and stoichiometries.
| Feature | Description |
| Reactive Group | Maleimide |
| Target Residue | Cysteine (thiol group) |
| Bond Formed | Stable thioether bond |
| Optimal pH | 6.5 - 7.5 |
| Key Advantage | High site-selectivity due to the low abundance of cysteine |
While the maleimide group provides a direct route for cysteine conjugation, the terminal hydroxyl group of this compound opens up possibilities for modification of other amino acid residues, such as the N-terminus and lysine. cd-bioparticles.net The primary amino groups of lysine residues and the alpha-amino group at the N-terminus of a protein are common targets for bioconjugation due to their nucleophilicity and frequent presence on the protein surface. nih.govresearchgate.net
The alcohol group of this compound can be chemically activated or converted into other reactive functional groups to target these primary amines. For instance, it can be oxidized to an aldehyde for reductive amination or converted to an active ester, such as an N-hydroxysuccinimide (NHS) ester. creative-biolabs.com These activated forms of the linker can then react with the amino groups of lysine or the N-terminus to form stable amide bonds. This two-step approach expands the utility of this compound beyond cysteine-specific modifications, allowing for a broader range of protein and peptide conjugation strategies. nih.gov
The ability to produce homogeneous bioconjugates is critical for conducting meaningful structure-activity relationship (SAR) studies. Heterogeneous mixtures of conjugates, with variations in the site of attachment and the number of conjugated molecules, can lead to ambiguous or misleading results. The site-selective nature of the maleimide-thiol reaction using this compound allows for the creation of well-defined, homogeneous populations of protein and peptide conjugates. mdpi.com
By precisely controlling the location of the PEG linker and any attached cargo molecule, researchers can systematically investigate how modifications at specific sites affect the biological activity, stability, and pharmacokinetic properties of the biomolecule. This level of control is essential for optimizing the design of therapeutic proteins, antibody-drug conjugates (ADCs), and other bioconjugate-based technologies.
| Benefit of Homogeneous Conjugates | Impact on Research |
| Defined Structure | Allows for clear interpretation of structure-activity relationships. |
| Consistent Properties | Ensures reproducible experimental results. |
| Optimized Performance | Facilitates the rational design of bioconjugates with improved efficacy and safety profiles. |
The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, as seen in this compound, is a widely used strategy known as PEGylation. This process can significantly enhance the physicochemical properties of proteins and peptides. biochempeg.com The hydrophilic nature of the PEG chain can increase the aqueous solubility of the biomacromolecule, which is particularly beneficial for hydrophobic peptides or proteins that are prone to aggregation. nih.gov
Furthermore, the PEG chain can create a hydrophilic shield around the protein, which can protect it from proteolytic degradation and reduce its immunogenicity. This shielding effect can also increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life in the body. The PEG3 linker in this compound provides a short, flexible spacer that can confer these benefits without being overly bulky. broadpharm.comcd-bioparticles.net
Nucleic Acid Functionalization
The application of this compound extends to the functionalization of nucleic acids, such as oligonucleotides. This enables the development of novel tools for biosensing and research into gene delivery vehicles.
For applications in biosensing and gene delivery, oligonucleotides often require covalent attachment to other molecules or surfaces. This compound can be utilized for this purpose through various chemical strategies. For instance, an oligonucleotide can be synthesized with a terminal thiol group, which can then react with the maleimide moiety of the linker. nih.gov
Alternatively, the alcohol group of this compound can be derivatized to introduce a functional group that is reactive towards a modified oligonucleotide. This covalent attachment can be used to immobilize oligonucleotide probes onto surfaces for the development of DNA microarrays and biosensors. nih.gov In the context of gene delivery, conjugating oligonucleotides to carrier molecules or nanoparticles via a linker like this compound can improve their stability, cellular uptake, and target specificity.
Strategies for End-Labeling and Internal Modification
This compound is a versatile reagent in bioconjugation, primarily utilized for the site-specific modification of biomolecules such as proteins and peptides. axispharm.com Its utility stems from its heterobifunctional nature, featuring a maleimide group at one end and a hydroxyl group at the other, separated by a three-unit polyethylene glycol (PEG) spacer. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are naturally present in the amino acid cysteine. precisepeg.com
This specificity is the foundation for various end-labeling and internal modification strategies. For instance, a protein with a single, accessible cysteine residue can be selectively labeled at that site. This is particularly valuable for proteins that have a cysteine residue at or near their N- or C-terminus, allowing for precise end-labeling. The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond. axispharm.com This stability is crucial for the integrity of the resulting conjugate in biological systems. purepeg.com
Internal modification is also readily achievable. By introducing a cysteine residue at a specific internal position through site-directed mutagenesis, researchers can conjugate this compound to that engineered site. nih.gov This allows for the attachment of various payloads, such as fluorescent dyes, imaging agents, or therapeutic molecules, to a defined location within the protein structure, minimizing disruption of the protein's native function. axispharm.com The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
The hydroxyl terminus of this compound provides a further point for chemical modification, allowing for the attachment of a wide array of molecules. This dual functionality makes it a powerful tool for creating complex bioconjugates. For example, a protein can first be labeled with this compound via its maleimide group, and then a second molecule of interest can be attached to the hydroxyl group, creating a precisely defined, multifunctional biomolecule.
Table 1: Key Features of this compound in Bioconjugation
| Feature | Description | Relevance in Bioconjugation |
| Maleimide Group | Highly reactive towards sulfhydryl groups (thiols). | Enables site-specific labeling of cysteine residues in proteins and peptides. |
| PEG3 Spacer | A three-unit polyethylene glycol chain. | Increases solubility, reduces steric hindrance, and can decrease immunogenicity of the conjugate. |
| Hydroxyl Group | A terminal alcohol functional group. | Allows for further chemical modification and attachment of a second molecule of interest. |
| Reaction Specificity | Forms a stable thioether bond with thiols at physiological pH. | Ensures the formation of well-defined and stable bioconjugates. |
Carbohydrate and Glycoconjugate Synthesis
While the primary application of this compound is in the modification of proteins and peptides, its chemical structure also lends itself to the synthesis of complex carbohydrate structures and glycoconjugates. The principles of bioorthogonal chemistry that make it effective for protein labeling can be extended to the realm of glycobiology.
Integration into Complex Oligosaccharide Structures
The integration of this compound into complex oligosaccharide structures can be achieved through strategic chemical synthesis. This typically involves the introduction of a thiol-containing monosaccharide or oligosaccharide building block. This thiolated sugar can then be reacted with the maleimide group of this compound to form a stable glycoconjugate.
For example, a synthetic route could involve the chemical synthesis of a monosaccharide with a protected thiol group. Following deprotection, this sugar can be coupled to this compound. The resulting conjugate, now bearing a hydroxyl group from the PEG linker, can be further elaborated. This hydroxyl group can serve as an acceptor for glycosylation reactions, allowing for the stepwise assembly of a complex oligosaccharide chain. This strategy enables the creation of neoglycans with a flexible and hydrophilic spacer, which can be beneficial for mimicking the presentation of carbohydrates on cell surfaces.
Synthesis of Glycoconjugates for Receptor-Ligand Studies
The synthesis of well-defined glycoconjugates is crucial for studying carbohydrate-mediated biological processes, such as receptor-ligand interactions. This compound can be a valuable tool in this context. By attaching a specific carbohydrate ligand to a carrier molecule, such as a protein or a nanoparticle, researchers can investigate the binding of this ligand to its corresponding receptor.
A common strategy involves the functionalization of a carrier molecule with thiol groups. A carbohydrate of interest is first conjugated to this compound through its hydroxyl group, often after activation of the hydroxyl to a more reactive species. The maleimide end of the resulting carbohydrate-PEG conjugate can then be reacted with the thiolated carrier molecule. This approach allows for the controlled presentation of the carbohydrate ligand on the surface of the carrier, with the PEG linker providing spatial separation and flexibility, which can be important for optimal receptor binding.
Table 2: Research Findings on Maleimide-PEG Linkers in Glycoconjugate Synthesis
| Research Area | Application of Maleimide-PEG Linkers | Outcome |
| Neoglycoprotein Synthesis | Conjugation of thiolated carbohydrates to proteins containing maleimide groups. | Creation of well-defined neoglycoproteins for studying carbohydrate-protein interactions. |
| Glyco-functionalized Nanoparticles | Attachment of maleimide-functionalized carbohydrates to thiol-modified nanoparticles. | Development of targeted drug delivery systems and biosensors. |
| Carbohydrate Microarrays | Immobilization of maleimide-terminated glycans onto thiol-functionalized surfaces. | High-throughput screening of carbohydrate-binding proteins. |
Role in Advanced Materials Science and Nanotechnology Research
Surface Functionalization of Nanoparticles
The ability to modify the surface of nanoparticles is paramount for their application in biological systems. Mal-amido-PEG3-alcohol serves as a key linker molecule in this context, enabling the attachment of various functionalities that can enhance biocompatibility, target specific cells, and improve stability.
Gold Nanoparticles and Quantum Dots
Gold nanoparticles (AuNPs) are extensively utilized in diagnostics and therapeutics due to their unique optical and electronic properties. The functionalization of AuNPs with this compound, or similar maleimide-PEG linkers, is a common strategy to introduce reactive groups onto their surface. wilhelm-lab.com The thiol-maleimide reaction is a widely exploited method for conjugating thiol-containing biomolecules to maleimide-functionalized surfaces. wilhelm-lab.com For instance, a hetero-bifunctional PEG-based molecule with a terminal maleimide (B117702) group can be attached to the gold nanoparticle surface in a single step. acs.org This allows for the subsequent and controlled covalent attachment of a variety of thiol-containing biomolecules, enabling the rational design of nanomaterials with precise cellular interactions. acs.org
Quantum dots (QDs), which are semiconductor nanocrystals, are valuable tools in bioimaging due to their bright and photostable fluorescence. Surface modification is crucial to render them water-soluble and biocompatible. While direct literature on this compound with QDs is scarce, the principles of their surface functionalization are well-established. Heterobifunctional ligands incorporating a short PEG spacer are used to create aqueous-derivatizable QDs with small hydrodynamic diameters and low nonspecific binding. howarthgroup.org The maleimide group of a linker like this compound would allow for the covalent attachment of thiol-containing targeting ligands, such as antibodies or peptides, to the QD surface. nih.gov The short PEG3 chain would help to maintain a small hydrodynamic radius, which is advantageous for cellular imaging applications.
| Nanoparticle | Functionalization Strategy with Maleimide-PEG Linkers | Key Advantages |
| Gold Nanoparticles | Single-step attachment of hetero-bifunctional PEG with a terminal maleimide group. acs.org | Enables controlled covalent attachment of thiol-containing biomolecules. acs.org |
| Quantum Dots | Use of heterobifunctional ligands with a PEG spacer and a reactive group (e.g., maleimide). howarthgroup.org | Creates aqueous-derivatizable QDs with small hydrodynamic size and low nonspecific binding. howarthgroup.org |
Polymeric Nanoparticles and Lipid Nanoparticles
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are widely investigated as drug delivery vehicles. The incorporation of this compound into PLGA nanoparticle formulations can be achieved by using PLGA-PEG-maleimide copolymers. nih.govnih.gov These copolymers self-assemble into nanoparticles with the maleimide groups exposed on the surface, ready for conjugation with thiol-containing targeting moieties. nih.gov This strategy allows for the creation of targeted drug delivery systems with enhanced efficacy. nih.gov
Lipid nanoparticles (LNPs) have gained significant attention as carriers for nucleic acid-based therapeutics. Functionalization of LNPs with this compound can be accomplished by including maleimide-PEG-lipid conjugates, such as DSPE-PEG-maleimide, in the lipid formulation. nanocs.netbiochempeg.com The maleimide groups on the LNP surface can then be used to attach targeting ligands like antibodies or peptides, facilitating targeted delivery to specific cells or tissues. nanocs.netrsc.org This approach has been shown to be effective in creating targeted LNPs for various therapeutic applications. rsc.org
| Nanoparticle Type | Linker Used | Application | Reference |
| Polymeric Nanoparticles | PLGA-PEG-maleimide | Targeted drug delivery | nih.govnih.gov |
| Lipid Nanoparticles | DSPE-PEG-maleimide | Targeted delivery of therapeutics | nanocs.netbiochempeg.com |
Nanodiamonds and Carbon Nanotubes
Nanodiamonds (NDs) are carbon-based nanomaterials with excellent biocompatibility and stable fluorescence, making them promising candidates for bioimaging and drug delivery. The surface of oxidized nanodiamonds is rich in hydroxyl (-OH) and carboxyl (-COOH) groups. researchgate.netacs.org The alcohol group of this compound could potentially be reacted with the surface carboxyl groups of NDs through esterification, or alternatively, the surface hydroxyl groups could be activated for reaction. This would present the maleimide group on the ND surface for further conjugation. While direct examples using this specific linker are not prevalent, the surface chemistry of NDs allows for such functionalization strategies. researchgate.net
Carbon nanotubes (CNTs) possess unique mechanical and electrical properties that are being explored for various biomedical applications. To improve their biocompatibility and enable functionalization, CNTs are often PEGylated. researchgate.netresearchgate.net One common method involves the covalent attachment of amino-PEG to carboxylated CNTs, followed by the introduction of a maleimide group using a crosslinker like Sulfo-SMCC. stanford.edu A more direct approach could involve reacting the alcohol end of this compound with surface carboxyl groups on oxidized CNTs to form an ester linkage, thereby presenting the maleimide group for subsequent bioconjugation. nih.gov
Strategies for Ligand Presentation and Colloidal Stability
The PEG component of this compound plays a crucial role in both ligand presentation and colloidal stability. PEGylation is a well-established method to improve the colloidal stability of nanoparticles by providing a steric barrier that prevents aggregation and reduces non-specific protein adsorption. nih.gov The length of the PEG chain is a critical parameter. While longer PEG chains offer superior steric stabilization, they can sometimes hinder the interaction of a conjugated ligand with its target receptor. rsc.org
The short PEG3 linker of this compound offers a compromise between these two effects. It provides sufficient hydrophilicity and a degree of steric shielding to improve colloidal stability in aqueous environments, yet it is short enough to ensure that the terminally attached ligand remains accessible for binding to its target. nih.gov This is particularly important for applications requiring high-affinity interactions, such as targeted drug delivery and cellular imaging. The ability to precisely control the presentation of ligands on the nanoparticle surface is a key advantage offered by well-defined linkers like this compound.
Integration into Polymeric and Hydrogel Systems
Beyond nanoparticle functionalization, this compound is instrumental in the fabrication of advanced polymeric and hydrogel-based biomaterials.
Crosslinking of Hydrogels for Tissue Engineering Scaffolds
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal scaffolds for tissue engineering. nih.gov this compound and other maleimide-functionalized PEG molecules are key components in the formation of biocompatible hydrogels through Michael-type addition reactions. nih.govbohrium.com In this crosslinking strategy, the maleimide groups on the PEG linker react with thiol groups on other molecules, such as cysteine-containing peptides or other thiol-functionalized polymers, to form a stable hydrogel network. nih.govresearchwithrutgers.com
This method of hydrogel formation is highly advantageous for tissue engineering applications because it proceeds rapidly under physiological conditions without the need for cytotoxic initiators or UV light. nih.govbohrium.com The properties of the resulting hydrogel, such as its mechanical stiffness and degradation rate, can be precisely tuned by controlling the concentration and functionality of the PEG-maleimide crosslinker and the thiol-containing component. nih.govsemanticscholar.org This allows for the creation of tailored scaffolds that can support cell growth and tissue regeneration. nih.govbohrium.com
| Hydrogel Crosslinking Chemistry | Key Features | Relevance to Tissue Engineering |
| Maleimide-Thiol Michael Addition | Rapid reaction kinetics at physiological pH. nih.gov | Allows for in situ hydrogel formation and cell encapsulation. nih.govresearchwithrutgers.com |
| High specificity for thiols. nih.gov | Minimizes side reactions with other biological molecules. | |
| Tunable mechanical properties. nih.govsemanticscholar.org | Enables the creation of scaffolds that mimic the properties of native tissues. |
Formation of Graft Copolymers and Polymer Brushes
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. Polymer brushes are a specific type of graft copolymer where the side chains are densely packed on a surface. This compound can be instrumental in the synthesis of these structures.
The maleimide group of this compound can react with thiol-terminated polymers or surfaces to initiate the "grafting to" process. acs.orgmdpi.com Alternatively, the alcohol functionality can be modified to introduce a polymerization initiator, enabling a "grafting from" approach where polymer chains are grown directly from the PEG linker. acs.org This allows for the precise control over the architecture of the resulting graft copolymers and polymer brushes. psu.edu
Table 1: Strategies for Graft Copolymer and Polymer Brush Formation
| Synthesis Strategy | Role of this compound | Key Features |
|---|---|---|
| Grafting-to | The maleimide group reacts with pre-synthesized thiol-terminated polymer chains, attaching them to a backbone or surface. | Simple and versatile for a variety of polymers. |
| Grafting-from | The alcohol group is modified to carry a polymerization initiator, from which monomer units are polymerized to form the graft chains. | Allows for high grafting density and control over chain length. |
These resulting graft copolymers and polymer brushes can exhibit unique properties, such as improved solubility, self-assembly behavior, and tailored surface characteristics, making them suitable for a range of applications in nanotechnology and materials science. arxiv.org
Design of Stimuli-Responsive Materials
Stimuli-responsive materials, often referred to as "smart" materials, can undergo significant changes in their properties in response to external triggers such as pH, temperature, or light. indexcopernicus.comjchemrev.com this compound can be incorporated into polymer structures to impart such responsiveness.
For instance, the maleimide group can be used to conjugate pH-sensitive molecules or polymers. mdpi.com Research has shown that hydrazone-based linkages, which can be incorporated into molecules with structures analogous to this compound, exhibit pH-dependent stability. nih.govnih.gov This allows for the design of materials that can, for example, release a payload in the acidic environment of a tumor.
Table 2: Examples of Stimuli-Responsive Systems
| Stimulus | Potential Mechanism | Application |
|---|---|---|
| pH | Incorporation of pH-labile bonds (e.g., hydrazones) via the maleimide group. | Targeted drug delivery to acidic microenvironments. tandfonline.com |
| Temperature | Conjugation of thermo-responsive polymers. | Controlled self-assembly and disassembly of nanomaterials. |
| Redox | Introduction of redox-sensitive linkers. | Release of cargo in response to specific cellular environments. |
The ability to create materials that respond to specific biological cues is a significant area of research, with potential applications in drug delivery, diagnostics, and tissue engineering. jchemrev.commit.edu
Development of Biomaterial Coatings
The surface properties of materials used in biomedical applications are critical to their success. This compound is a valuable tool for modifying these surfaces to improve their performance and biocompatibility for research applications.
Enhancing Biocompatibility and Reducing Non-Specific Adsorption
A major challenge in the use of materials in biological systems is the non-specific adsorption of proteins and other biomolecules, which can lead to an undesirable immune response and device failure. researchgate.netnih.gov Polyethylene (B3416737) glycol (PEG) is well-known for its ability to create a hydrophilic barrier that repels proteins and enhances biocompatibility. proplate.comresearchgate.net
By attaching this compound to a material's surface, a dense layer of PEG chains can be created. This "PEGylated" surface effectively masks the underlying material from the biological environment, significantly reducing non-specific protein adsorption and improving its biocompatibility. nih.govnih.govmdpi.com The maleimide group provides a stable anchor to surfaces that have been functionalized with thiol groups. creativepegworks.com
Table 3: Impact of PEGylation on Surface Properties
| Surface Property | Before PEGylation | After PEGylation with this compound |
|---|---|---|
| Protein Adsorption | High | Significantly Reduced mdpi.comscielo.br |
| Biocompatibility | Variable | Enhanced hydromer.com |
| Hydrophilicity | Often Low | Increased |
Surface Modification of Medical Devices for Research Purposes
In a research context, the ability to precisely control the surface chemistry of medical devices is crucial for studying cellular interactions and biological processes. wilhelm-lab.com this compound allows for the tailored modification of device surfaces to investigate specific biological questions.
For example, researchers can use this compound to create surfaces with varying densities of PEG chains to study the effect of surface chemistry on cell adhesion and proliferation. nih.gov The alcohol group can also be used to attach other molecules of interest, further expanding the possibilities for surface functionalization in a research setting.
Spatially Defined Immobilization of Biomolecules on Surfaces
Creating patterned surfaces with specific regions of immobilized biomolecules is essential for applications such as biosensors, cell culture platforms, and diagnostic arrays. nih.govnih.gov The reactive maleimide group of this compound provides a powerful tool for the spatially-defined immobilization of thiol-containing biomolecules like peptides and proteins. acs.orgnorthwestern.edu
Techniques such as microcontact printing or photolithography can be used to create patterns of thiol-functionalized regions on a surface. Subsequent treatment with this compound and a thiol-containing biomolecule results in the covalent attachment of the biomolecule only in the desired areas. mdpi.com This precise control over the spatial arrangement of biomolecules is critical for the development of advanced in vitro research models and high-throughput screening platforms. researchgate.net
This compound is a highly versatile chemical compound with significant applications in advanced materials science and biomedical research. Its unique combination of a reactive maleimide group, a biocompatible PEG spacer, and a modifiable alcohol functionality enables the creation of complex polymer architectures, stimuli-responsive materials, and precisely controlled surface coatings. As research in these fields continues to advance, the utility of this compound as a fundamental building block for innovation is poised to grow.
Spectroscopic Analysis of Conjugation Products
Spectroscopic methods provide valuable information about the chemical structure and composition of the conjugates.
FTIR spectroscopy is a powerful technique for confirming the successful conjugation by identifying the characteristic vibrational frequencies of functional groups within the molecule. In the context of this compound conjugates, FTIR is used to verify the formation of the thioether bond resulting from the reaction between the maleimide group and a thiol.
The FTIR spectrum of the starting material, this compound, would exhibit characteristic peaks for the maleimide ring, the PEG linker, and the terminal alcohol. Upon successful conjugation, the disappearance or significant reduction of peaks associated with the C=C bond in the maleimide ring provides evidence of the reaction. A representative analysis of key vibrational bands is presented in Table 1.
Table 1: Representative FTIR Data for this compound Conjugation
| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) | Observation Pre-conjugation | Observation Post-conjugation |
| Maleimide | C=O | ~1700 | Present | Present |
| Maleimide | C=C | ~1680 | Present | Diminished or Absent |
| Maleimide | C-N-C | ~1350 | Present | Present |
| Alkene | =C-H | ~3100 | Present | Diminished or Absent |
| PEG Linker | C-O-C | ~1100 | Present | Present |
| Alcohol | O-H | ~3400 (broad) | Present | Present |
| Amide | N-H | ~3300 | Present | Present |
| Amide | C=O | ~1650 | Present | Present |
| Thioether | C-S | ~700 | Absent | Present |
The reduction of the maleimide-related peaks, such as the one at 828 cm⁻¹, is a key indicator of a successful thiol-maleimide reaction researchgate.net. The appearance of new peaks corresponding to the thioether linkage can also be monitored, although they may be weak and fall in the complex fingerprint region of the spectrum.
NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its conjugates. ¹H NMR, in particular, provides precise information about the chemical environment of protons in the molecule, allowing for the confirmation of the covalent bond formation.
A key diagnostic signal in the ¹H NMR spectrum of this compound is the resonance of the two protons on the maleimide double bond, which typically appears as a sharp singlet at approximately 6.7-6.9 ppm researchgate.netresearchgate.net. Upon successful Michael addition of a thiol to the maleimide, this characteristic peak disappears completely, providing unambiguous evidence of conjugation researchgate.net. Other signals corresponding to the PEG linker and the alcohol terminus can also be identified and their shifts monitored.
Table 2: Typical ¹H NMR Chemical Shifts for this compound and its Thiol Conjugate
| Protons | This compound (δ, ppm) | Thiol Conjugate (δ, ppm) |
| Maleimide CH =CH | ~6.8 | Absent |
| PEG -CH ₂-O-CH ₂- | ~3.6 | ~3.6 |
| -CH ₂-OH | ~3.7 | ~3.7 |
| -N-CH ₂- | ~3.5 | ~3.5 |
| Amide NH | ~8.2 | ~8.2 |
| Succinimide (B58015) ring protons | N/A | ~2.5 - 4.0 (complex multiplets) |
The appearance of new signals in the 2.5-4.0 ppm region corresponding to the protons of the newly formed succinimide ring further confirms the successful conjugation reaction.
UV-Vis spectroscopy is a straightforward and effective method for quantifying the concentration of maleimide groups and for monitoring the progress of the conjugation reaction in real-time. The maleimide group possesses a distinct chromophore that absorbs UV light in the range of 290-310 nm researchgate.net. Specifically, maleimides can be assayed spectrophotometrically at 302 nm, although the extinction coefficient is relatively low (620 M⁻¹cm⁻¹) aatbio.com.
The conjugation reaction between this compound and a thiol-containing molecule can be monitored by measuring the decrease in absorbance at the λmax of the maleimide. As the reaction proceeds, the maleimide double bond is consumed, leading to a corresponding decrease in the UV absorbance rsc.orguu.nl. This allows for the kinetic analysis of the reaction researchgate.netyoutube.comresearchgate.net.
Table 3: UV-Vis Spectroscopy Parameters for Maleimide Quantification
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~302 nm | aatbio.comuu.nl |
| Molar Extinction Coefficient (ε) | 620 M⁻¹cm⁻¹ | aatbio.com |
| Application | Quantification of unreacted maleimide | aatbio.com |
| Application | Monitoring reaction kinetics | researchgate.netyoutube.com |
An alternative method for quantifying maleimide groups involves reacting the sample with a known excess of a thiol, such as glutathione (GSH), and then measuring the amount of unreacted thiol aatbio.com.
Chromatographic Separation Techniques
Chromatographic methods are essential for the purification of the conjugates and for the analysis of reaction mixtures to assess purity and determine the extent of reaction.
SEC-HPLC is a powerful technique for separating molecules based on their hydrodynamic volume. It is particularly well-suited for the analysis of PEGylated proteins and other large biomolecules. This method can efficiently separate the larger PEGylated conjugate from the smaller, unreacted protein and excess this compound chromatographyonline.com.
The successful conjugation of this compound to a protein will result in an increase in the molecule's hydrodynamic radius, leading to an earlier elution time from the SEC column compared to the unconjugated protein waters.com. The purity of the conjugate can be assessed by the relative area of the conjugate peak in the chromatogram.
Table 4: Illustrative Elution Profile in SEC-HPLC Analysis of a Protein Conjugation Reaction
| Species | Approximate Molecular Weight (kDa) | Expected Elution Volume (mL) |
| Protein Conjugate | >50 | Lower |
| Unconjugated Protein | 50 | Intermediate |
| This compound | <1 | Higher |
It is important to optimize the mobile phase to minimize non-specific interactions between the analyte and the stationary phase, which can be achieved by the addition of salts or other modifiers like arginine chromatographyonline.com.
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. It is a valuable tool for analyzing the reaction products of this compound conjugation, particularly for smaller molecules like peptides or for assessing the purity of the starting material nih.govchromatographyonline.com.
In RP-HPLC, the retention time of a PEGylated molecule is influenced by the hydrophobicity of the parent molecule and the length of the PEG chain. An increase in the PEG chain length generally leads to an increased retention time nih.gov. This technique can be used to separate the conjugated product from the unreacted starting materials and any side products.
Table 5: Representative RP-HPLC Separation of a this compound Conjugation Mixture
| Compound | Retention Time (min) |
| Unreacted Thiol-containing Peptide | 10.2 |
| This compound | 12.5 |
| Conjugated Peptide | 15.8 |
The development of a selective and sensitive RP-HPLC method is crucial for the characterization of maleimide-functionalized PEGs and their conjugates, allowing for the monitoring of reaction progress and the assessment of product purity semanticscholar.org. For complex mixtures, two-dimensional LC systems can be employed for more comprehensive analysis thermofisher.com.
Theoretical and Computational Investigations
Molecular Dynamics Simulations of PEG Chain Conformation and Flexibility
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For the PEG component of Mal-amido-PEG3-alcohol, MD simulations reveal critical information about its structure, flexibility, and interactions with its environment. nih.govmdpi.com
Simulations have shown that even short PEG chains, such as the three-unit chain in this compound, are not static but are highly flexible and explore a large conformational space. nih.govresearchgate.net The conformation of a PEG chain can be influenced by several factors, including the solvent, temperature, and its attachment to other molecules or surfaces. nih.govresearchgate.net In aqueous solutions, the hydrophilic nature of the ethylene (B1197577) oxide units leads to hydrogen bonding with water molecules, which influences the chain's shape. chempep.com
Key conformational states described in simulations include more compact, folded structures and extended, random coil conformations. nih.govresearchgate.net The predominant conformation is a result of a balance between enthalpic and entropic contributions. nih.gov All-atom and coarse-grained MD simulations have been developed to model these behaviors, with the choice of model depending on the desired level of detail and the computational cost. mdpi.commdpi.com For short oligomers like PEG3, all-atom simulations can provide precise details of local chain dynamics and interactions.
Research using MD simulations on PEG oligomers has quantified their structural properties, such as the radius of gyration (Rg) and the end-to-end distance, which describe the molecule's size and shape. rsc.org These simulations show that as the number of repeating units increases, both the average end-to-end distance and the radius of gyration increase, indicating chain elongation. rsc.org For a short chain like PEG3, the distribution of these values is narrow, signifying more restricted, compact structures compared to longer polymers. rsc.org
| Number of Ethylene Oxide Units (n) | Average End-to-End Distance (nm) | Average Radius of Gyration (nm) |
|---|---|---|
| 2 | 0.55 | 0.25 |
| 3 | 0.75 | 0.30 |
| 4 | 0.95 | 0.35 |
| 5 | 1.15 | 0.40 |
| 6 | 1.35 | 0.45 |
| 7 | 1.55 | 0.50 |
Quantum Mechanical Studies of Maleimide (B117702) Reactivity and Reaction Pathways
The maleimide group is a key functional component of this compound, enabling its use in bioconjugation, primarily through reaction with thiol groups found in cysteine residues of proteins. nih.gov Quantum mechanical (QM) calculations and computational modeling have been instrumental in elucidating the mechanism, kinetics, and selectivity of this reaction. researchgate.netcolab.ws
The primary reaction of the maleimide moiety is a Michael addition with a thiol, forming a stable thiosuccinimide thioether linkage. axispharm.combachem.com Computational studies using methods like density functional theory (DFT) have investigated the reaction energetics and transition states. researchgate.net These studies confirm that the reaction proceeds readily under mild conditions, often without a catalyst, due to the electron-deficient nature of the maleimide's carbon-carbon double bond. axispharm.comvectorlabs.com
QM studies have explored how various factors influence the reaction pathway:
Solvent: The choice of solvent can affect the reaction mechanism and kinetics. Polar solvents can facilitate the formation of the thiolate anion, which is the reactive species. researchgate.netvectorlabs.com
pH and Initiator: The reaction is highly dependent on pH. vectorlabs.com At a pH range of 6.5-7.5, the reaction is highly chemoselective for thiols over amines. axispharm.comvectorlabs.com Above pH 7.5, competitive reaction with amines (like lysine (B10760008) residues) can occur. vectorlabs.com Computational models can predict the energetics of these competing pathways.
Thiol pKa: The pKa of the reacting thiol group influences its nucleophilicity and, consequently, the reaction rate. researchgate.net
Furthermore, quantum dynamics studies have been used to investigate the electronic absorption spectrum of maleimide itself, providing insights into its photo-excited relaxation dynamics, which is relevant for applications involving fluorescence or photochemistry. researchgate.net Computational modeling also helps to understand and predict potential side reactions, such as hydrolysis of the maleimide ring or rearrangement of the initial conjugate product, which can affect the stability and homogeneity of the final product. bachem.com
Computational Prediction of Linker-Dependent Properties in Complex Systems
The linker, in this case, this compound, plays a crucial role that extends beyond simply connecting two molecules. Its length, flexibility, and chemical nature can significantly influence the properties of the entire conjugate. nih.gov Computational methods are increasingly used to predict these linker-dependent effects, guiding the rational design of complex molecular systems like antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras). nih.govacs.org
Computational schemes can predict key physicochemical properties of polymer blends and conjugates. acs.org For PEG linkers, models can predict:
Solubility: The hydrophilic PEG chain generally increases the water solubility of the conjugate, a property that can be modeled and quantified. chempep.comcreativepegworks.com
Flexibility and Conformation: The flexibility of the PEG linker allows the connected moieties to orient themselves optimally for binding or other functions. MD simulations can explore the accessible conformations of the entire conjugate, revealing how the linker's length and flexibility impact the spatial relationship between the functional ends. nih.gov
Emerging Research Directions and Future Perspectives
Smart Biomaterial and Nanomaterial Systems
Integrating Mal-amido-PEG3-alcohol into "smart" systems that respond to specific environmental cues is a key area of future development. These systems are designed to release payloads or alter their properties in response to triggers found in diseased tissues, such as changes in pH, enzyme concentrations, or redox potential.
To achieve controlled release, stimuli-sensitive moieties can be engineered into the linker backbone. Instead of a stable amide or ether bond, a cleavable group is inserted during the linker's synthesis. For example, a dipeptide sequence like Valine-Citrulline can be incorporated, which is specifically cleaved by the lysosomal enzyme Cathepsin B, an enzyme often overexpressed in tumor environments. acs.orgresearchgate.net Similarly, a disulfide bond can be included, which remains stable in the bloodstream but is rapidly cleaved in the highly reducing intracellular environment. researchgate.net
Another innovative approach involves light-responsive linkers. A photolabile group, such as an o-nitrobenzyl group, can be incorporated, allowing for drug release to be triggered externally by applying light of a specific wavelength. nih.gov This provides precise spatial and temporal control over payload delivery. These responsive linkers transform a simple covalent tether into a dynamic component of a drug delivery system.
Table 2: Examples of Stimuli-Responsive Moieties for Smart Linkers
| Stimulus | Responsive Moiety | Mechanism of Cleavage | Typical Application Environment |
|---|---|---|---|
| Enzymes (e.g., Cathepsin B) | Peptide Sequence (e.g., Val-Cit) | Enzymatic hydrolysis of the peptide bond. acs.org | Tumor lysosomes |
| Redox Potential (e.g., Glutathione) | Disulfide Bond (-S-S-) | Reductive cleavage to two thiols. researchgate.net | Intracellular space |
| Low pH | Hydrazone Bond | Acid-catalyzed hydrolysis. | Endosomes, lysosomes, tumor microenvironment |
| Light (UV/Visible) | o-Nitrobenzyl Group | Photochemical cleavage. nih.gov | Externally targeted tissues for photodynamic therapy |
Multivalency, the simultaneous binding of multiple ligands to multiple receptors, can dramatically increase the binding strength (avidity) and specificity of a conjugate to a target cell. nih.gov this compound is an ideal building block for creating such multivalent systems.
One strategy involves using the alcohol terminus to couple the linker to a central scaffold, such as a dendrimer or a multi-arm PEG core. jenkemusa.com This creates a structure with multiple "arms," each terminating in a maleimide (B117702) group. These maleimides can then be conjugated to multiple copies of a targeting ligand (e.g., a peptide or antibody fragment). Such a construct can more effectively bind to cancer cells that overexpress a particular surface receptor, leading to enhanced cell uptake and reduced off-target effects. nih.gov Furthermore, by using orthogonal chemistries, different arms could be functionalized with different ligands, creating hetero-multivalent systems designed to target unique combinations of receptors on a specific cell type. nih.gov
Methodological Advancements in Synthesis and Characterization
Future progress relies on the ability to produce this compound and its derivatives with high purity, yield, and scalability. Research into synthetic methodologies focuses on creating more efficient and robust routes from readily available starting materials. nih.gov A common strategy involves the desymmetrization of a PEG-diol. One hydroxyl group is protected, while the other is converted to an amine and subsequently reacted to form the amido-maleimide group. A final deprotection step liberates the terminal alcohol. nih.gov Advances in purification techniques, such as automated flash chromatography, are crucial for isolating the final product with the high purity required for clinical applications.
The characterization of these linkers and their final bioconjugates requires a suite of advanced analytical techniques. High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the covalent structure and ensure that all synthetic steps have proceeded as expected. nih.govnih.gov For the final bioconjugates, techniques like Size-Exclusion Chromatography (SEC) and MALDI-TOF mass spectrometry are employed to confirm successful conjugation and determine the drug-to-antibody ratio in ADCs.
Table 3: Key Characterization Techniques for this compound and Conjugates
| Technique | Information Provided | Application Stage |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirmation of covalent structure, purity assessment. nih.gov | Linker Synthesis |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental formula verification. nih.gov | Linker Synthesis |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups (e.g., C=O, N-H). | Linker Synthesis |
| Size-Exclusion Chromatography (SEC) | Analysis of conjugate size, aggregation, and purity. | Final Bioconjugate |
| MALDI-TOF Mass Spectrometry | Confirmation of final conjugate mass, drug-to-antibody ratio. nih.gov | Final Bioconjugate |
Automation in Conjugate Synthesis for High-Throughput Research
The chemical properties of this compound, namely its specific maleimide reactivity towards thiols and the defined nature of the PEG3 linker, make it highly amenable to automated synthesis platforms. The transition from manual, benchtop synthesis to automated workflows is a critical step for enabling high-throughput screening and discovery.
Automated liquid handling systems are central to this evolution. biomolecularsystems.comhamiltoncompany.com These robotic platforms can precisely and reproducibly dispense the minute volumes of reagents required for bioconjugation, including the linker, the target biomolecule (e.g., a cysteine-containing peptide or antibody), and various buffers. revvity.combiocompare.com This automation minimizes pipetting errors, reduces reagent consumption, and significantly increases throughput compared to manual methods. revvity.com
In the context of high-throughput research, these automated systems can be programmed to generate large libraries of bioconjugates by varying parameters such as linker concentration, reactant ratios, and incubation times. nih.gov For example, a study focused on developing stable antibody-drug conjugates (ADCs) successfully utilized a high-throughput, on-bead conjugation method to screen hundreds of antibody variants with maleimide-based linkers. nih.gov This approach allowed researchers to rapidly identify optimal conjugation sites on the antibody that resulted in stable and effective ADCs. nih.gov The well-defined structure of this compound is ideal for such screening campaigns, as it ensures consistency across the hundreds or thousands of reactions performed.
The integration of automated liquid handlers with downstream purification and analytical modules creates a seamless workflow, from initial reaction setup to final product analysis, further accelerating the pace of research and development in areas like drug discovery and proteomics. revvity.com
| Feature of Automation | Application in Conjugate Synthesis | Benefit for High-Throughput Research |
| Robotic Liquid Handling | Precise dispensing of this compound, biomolecules, and buffers. biomolecularsystems.comrevvity.com | Reduces manual error and reagent waste; ensures consistency. revvity.com |
| High-Throughput Screening | Generation of large libraries of conjugates with varying components or reaction conditions. nih.gov | Rapid identification of lead candidates with desired properties. nih.gov |
| Process Control | Consistent execution of multi-step protocols (e.g., reduction, conjugation, purification). | Enhances reproducibility and reliability of experimental outcomes. hamiltoncompany.com |
| Workflow Integration | Connection of synthesis platforms with purification and analytical instruments (e.g., HPLC). | Accelerates the discovery-to-analysis pipeline. revvity.com |
Development of Novel in situ Monitoring Techniques for Bioconjugation Reactions
The efficiency of a bioconjugation reaction using this compound depends on factors like pH, temperature, and reactant concentrations. axispharm.com Traditionally, the progress of maleimide-thiol conjugation is monitored using offline methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS). d-nb.info These techniques are robust and provide detailed information about reaction completion and product identity, but they require sample extraction and analysis, which introduces a time lag. d-nb.info
There is a growing research interest in developing novel in situ (in-reaction) monitoring techniques that can track the conjugation process in real time. Real-time monitoring offers significant advantages for optimizing reaction conditions, ensuring consistent product quality, and enabling better control, particularly in automated manufacturing settings.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been used to observe the retro-Michael reactions of maleimide conjugates, their application for real-time monitoring of the primary conjugation can be complex. chemrxiv.org Future developments may focus on adapting spectroscopic methods, such as UV-Vis or fluorescence spectroscopy, for in situ analysis. For instance, changes in the absorbance or fluorescence profile of a reaction mixture could potentially be correlated with the consumption of the maleimide group or the formation of the thioether bond. The development of such techniques would provide immediate feedback on reaction kinetics and efficiency, allowing for dynamic adjustments to the process.
| Monitoring Technique | Principle | Application to Maleimide Conjugation | Status |
| HPLC-MS | Separates components of a mixture and identifies them by mass. | Quantifies reactants and products to determine reaction completion and purity. d-nb.info | Standard Offline Method |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Can be used to observe the formation and degradation of the thiosuccinimide ring. chemrxiv.org | Research/Offline Method |
| Stopped-Flow Spectroscopy | Rapidly mixes reactants and measures spectroscopic changes. | Determines rapid reaction kinetics in the initial milliseconds of the reaction. acs.org | Mechanistic Studies |
| In situ Spectroscopic Probes | Measures real-time changes in absorbance, fluorescence, or other optical properties. | Potential for real-time tracking of conjugate formation without sampling. | Emerging/Future Goal |
Role in Next-Generation Research Tools and Probes
The unique combination of a thiol-reactive maleimide, a hydrophilic PEG spacer, and a terminal alcohol group makes this compound a versatile building block for constructing sophisticated tools and probes for modern biological research.
Construction of Advanced Chemical Biology Tools
This compound serves as a critical linker in the assembly of complex biomolecular constructs that are used to interrogate or manipulate biological systems. The maleimide group allows for the specific and efficient covalent attachment to cysteine residues on proteins and peptides, while the alcohol can be further functionalized. axispharm.com
One prominent application is in the synthesis of Antibody-Drug Conjugates (ADCs) . In an ADC, a highly potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. Maleimide-containing linkers are widely used to attach the drug payload to the antibody. axispharm.comscinito.ai The PEG3 component of the linker can enhance the solubility and stability of the final ADC conjugate. acs.org
Another key area is the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can function as part of the linker connecting the target-binding moiety to the ligase-binding moiety.
Furthermore, this linker is instrumental in the surface functionalization of nanoparticles and beads . axispharm.com By attaching targeting ligands (e.g., peptides or antibodies) to the surface of a nanoparticle via the maleimide-thiol reaction, researchers can create targeted drug delivery systems or diagnostic reagents. researchgate.net
Design of Research Probes for Cellular and Molecular Studies
The ability to precisely tag biomolecules with reporters like fluorescent dyes is fundamental to understanding their function and localization within cells. This compound is an excellent choice for designing such research probes.
The maleimide end of the linker can be reacted with a cysteine residue on a protein of interest. The terminal alcohol group can be chemically modified to attach a wide variety of functional moieties, including:
Fluorophores: For tracking protein localization and dynamics using fluorescence microscopy or flow cytometry.
Biotin: For use in affinity purification, pull-down assays, and detection via streptavidin conjugates.
Radiolabels: For use in in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
The inclusion of the short, hydrophilic PEG3 spacer is particularly advantageous in probe design. It helps to separate the reporter molecule from the target biomolecule, minimizing the risk of steric hindrance or quenching of the reporter's signal. This spatial separation ensures that the biological activity of the protein and the function of the reporter tag are preserved.
| Probe Component | Function | Example Application |
| Targeting Moiety | A protein or peptide with a free cysteine. | An antibody targeting a specific cell surface receptor. |
| This compound | Covalently links the targeting moiety to the reporter molecule. | Provides spacing and improves solubility. |
| Reporter Molecule | A fluorescent dye, biotin, or radionuclide attached to the alcohol end. | Visualizing the receptor's location on the cell membrane via fluorescence microscopy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
